Nocardicin E
Overview
Description
Nocardicin E is a natural product that belongs to the group of thiopeptide antibiotics. It was first isolated from the fermentation broth of Nocardia sp. ATCC 19731 in 1999. Nocardicin E has shown potent antimicrobial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Scientific Research Applications
Antibiotic Effectiveness : Nocardicin A is a monocyclic β-lactam antibiotic with potent therapeutic effects against gram-negative bacilli in mice, and it has shown more potency than carbenicillin against several infections (Mine et al., 1977). It exhibits moderate in vitro antibacterial activity against a broad spectrum of Gram-negative bacteria, including Proteus and Pseudomonas (Aoki et al., 1976).
Biosynthesis Pathways : The biosynthesis of nocardicin A involves non-ribosomal peptide synthetases and a complex pathway that may include proteolytic steps and the incorporation of non-proteinogenic amino acids (Davidsen & Bartley, 2013).
Cytochrome P450 Role : The role of cytochrome P450 NocL in the biosynthesis of nocardicin A has been identified, contributing to the formation of the oxime moiety in the antibiotic (Kelly & Townsend, 2002).
Synergistic Effects with Other Antibiotics : The combined use of nocardicin A and other beta-lactam antibiotics can induce a fast lytic response in Escherichia coli cells (Berenguer et al., 1982).
Stability to β-lactamases : Nocardicin A is highly stable to both chromosomal and plasmid-mediated β-lactamases, making it a potentially effective antibiotic against bacteria that produce these enzymes (Kojo et al., 1988).
Stimulation of Phagocyte Function : Nocardicin A can stimulate phagocyte function in experimental Pseudomonas aeruginosa infection, enhancing intracellular killing of the bacteria (Banks & O'grady, 1983).
properties
IUPAC Name |
(2R)-2-[(3S)-3-[[(2E)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15+/t14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMOYDKOFASOBV-ORWLQXDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106813 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401106813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nocardicin E | |
CAS RN |
63598-46-9 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63598-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocardicin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401106813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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